
2,3-Diethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2,3-Diethylpyridine is not well understood. However, it is believed to act as a chelating agent, which can bind to metal ions and form stable complexes. It can also act as a nucleophile, which can attack electrophilic centers in organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,3-Diethylpyridine. However, it has been reported to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Diethylpyridine in lab experiments is its high stability, which allows for accurate and reproducible results. Additionally, it is readily available and relatively inexpensive. However, one limitation is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Zukünftige Richtungen
There are various future directions for the use of 2,3-Diethylpyridine in scientific research. One direction is the development of new synthetic methods for the production of 2,3-Diethylpyridine and its derivatives. Another direction is the exploration of its potential as a catalyst in various organic reactions. Additionally, the investigation of its biological properties and potential medical applications is an area of interest for future research.
Synthesemethoden
2,3-Diethylpyridine can be synthesized using a variety of methods. One common method is the reaction of 2,3-dichloropyridine with diethylamine in the presence of a catalyst such as triethylamine. The reaction yields 2,3-Diethylpyridine as the main product. Another method involves the reaction of acetaldehyde, ammonia, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction yields 2,3-Diethylpyridine as a byproduct.
Wissenschaftliche Forschungsanwendungen
2,3-Diethylpyridine is widely used in various scientific research applications. It is used as a ligand in coordination chemistry and catalysis. It is also used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2,3-Diethylpyridine is used in the development of new materials for electronic and optical applications.
Eigenschaften
CAS-Nummer |
103039-56-1 |
|---|---|
Produktname |
2,3-Diethylpyridine |
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
2,3-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-10-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
YXZUDXLWSOZHFN-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CC |
Kanonische SMILES |
CCC1=C(N=CC=C1)CC |
Synonyme |
Pyridine, 2,3-diethyl- (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



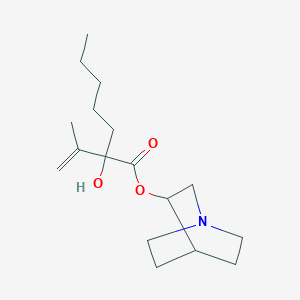
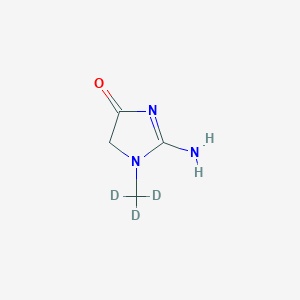
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
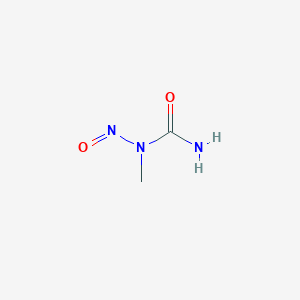



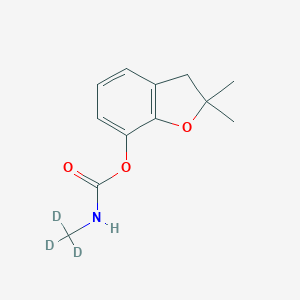


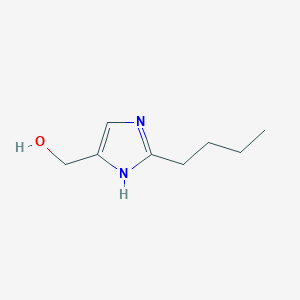


![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)